molecular formula C20H20N2O2 B13088808 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine

Cat. No.: B13088808
M. Wt: 320.4 g/mol
InChI Key: FLCVXXDKMLZEIS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, a methoxy group, and a phenyl group attached to a benzene ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-nitroaniline with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: The primary amine product.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a methoxy group.

    5-Benzyloxyindole-3-carboxaldehyde: Contains an indole ring instead of a benzene ring.

    4-Methoxy-2-nitroaniline: Precursor in the synthesis of the target compound.

Uniqueness

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy and methoxy groups provide unique reactivity patterns, making it a valuable compound for various applications in research and industry.

Biological Activity

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine, also known by its CAS number 17330-79-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzene derivatives and features a unique structure that includes:

  • A benzyloxy group
  • A methoxy group
  • A phenyl group
  • A diamine functional group

This configuration is significant as it may influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often assessed using assays such as the Oxygen Radical Absorbance Capacity (ORAC) method.
  • MAO-B Inhibition : Preliminary studies suggest that derivatives of this compound may act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, providing a therapeutic effect.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. Neuroprotection is vital for preventing neuronal damage in conditions such as Alzheimer's and Parkinson's diseases.
  • Metal Chelation : Certain structural analogs have shown metal chelation capabilities, which can be beneficial in treating metal overload conditions or neurodegenerative diseases associated with metal toxicity.

MAO-B Inhibition Studies

A study published in 2023 evaluated a series of compounds similar to this compound for their MAO-B inhibitory activity. The representative compound exhibited an IC50 value of 0.062 µM, indicating potent inhibition compared to standard drugs like rasagiline (IC50 = 0.0953 µM) and safinamide (IC50 = 0.0572 µM) .

Table 1: MAO-B Inhibitory Activities of Related Compounds

CompoundIC50 (µM)Inhibition Type
This compoundTBDCompetitive
Rasagiline0.0953Irreversible
Safinamide0.0572Reversible

Antioxidant Activity Assessment

The antioxidant activity was measured using the ORAC assay, where compounds similar to this compound showed significant protective effects against oxidative stress .

Neuroprotective Effects

In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stressors. This neuroprotective effect is attributed to its ability to scavenge free radicals and inhibit pro-apoptotic pathways.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-methoxy-1-N-phenyl-5-phenylmethoxybenzene-1,2-diamine

InChI

InChI=1S/C20H20N2O2/c1-23-19-12-17(21)18(22-16-10-6-3-7-11-16)13-20(19)24-14-15-8-4-2-5-9-15/h2-13,22H,14,21H2,1H3

InChI Key

FLCVXXDKMLZEIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)NC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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